molecular formula C10H4O4 B14721115 Naphthalene-1,4,5,8-tetrone CAS No. 11063-25-5

Naphthalene-1,4,5,8-tetrone

Katalognummer: B14721115
CAS-Nummer: 11063-25-5
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: PCWMTXMBFZQDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a beige solid with the chemical formula C14H4O6 and a molar mass of 268.18 g/mol . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Naphthalene-1,4,5,8-tetrone is typically prepared by the oxidation of pyrene. The process involves the use of chromic acid and chlorine as oxidants. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate is then oxidized to the tetracarboxylic acid, which undergoes dehydration to form the final product .

In industrial settings, the production of this compound involves similar oxidation processes, often optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Naphthalene-1,4,5,8-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, leading to the formation of reduced naphthalene derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthalene diimides, which are important in various applications .

Vergleich Mit ähnlichen Verbindungen

. Similar compounds include:

Naphthalene-1,4,5,8-tetrone is unique due to its specific electron-accepting properties and its ability to form stable radical anions, making it highly valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

11063-25-5

Molekularformel

C10H4O4

Molekulargewicht

188.14 g/mol

IUPAC-Name

naphthalene-1,4,5,8-tetrone

InChI

InChI=1S/C10H4O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H

InChI-Schlüssel

PCWMTXMBFZQDHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)C2=C(C1=O)C(=O)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.